Pecazine
Description
MEPAZINE is a small molecule drug with a maximum clinical trial phase of IV.
major descriptor (66-85); on-line search PHENOTHIAZINES (66-85); Index Medicus search MEPAZINE (66-85); RN given refers to parent cpd
Structure
3D Structure
Properties
IUPAC Name |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHCDHNUZWWAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2975-36-2 (mono-hydrochloride) | |
| Record name | Pecazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046177 | |
| Record name | Pecazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-89-9 | |
| Record name | 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pecazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pecazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pecazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PECAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH34873A38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Technical Guide: Pecazine (Mepazine) as an Allosteric MALT1 Inhibitor
[1]
Executive Summary
Pecazine (chemically synonymous with Mepazine ; trade name Pacatal) is a phenothiazine derivative historically utilized as an antipsychotic.[1][2] In the context of modern precision oncology, it has been repurposed as a first-in-class, small-molecule inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).
Unlike orthosteric inhibitors that target the catalytic active site, Pecazine functions via a reversible, allosteric mechanism . It binds to a hydrophobic pocket at the interface of the MALT1 caspase-like and Ig3 domains, stabilizing the protease in an inactive conformation. This action selectively ablates the proteolytic activity of MALT1 without disrupting its scaffolding function, providing a therapeutic window for Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and specific autoimmune pathologies.
The Target: MALT1 Paracaspase
To understand Pecazine’s utility, one must first delineate the dual functionality of its target. MALT1 is a central component of the CBM signalosome (CARD11-BCL10-MALT1), which links antigen receptor signaling (BCR/TCR) to NF-κB activation.[3]
Dual Functionality
-
Scaffolding (Pecazine-Insensitive): MALT1 recruits TRAF6 to the CBM complex, facilitating the ubiquitination of NEMO (IKK
) and subsequent canonical NF-κB activation. -
Proteolytic (Pecazine-Sensitive): MALT1 possesses "paracaspase" activity (cleaving after Arginine residues).[4] It cleaves negative regulators of NF-κB (e.g., A20 , RelB ) and signaling amplifiers (e.g., BCL10 , CYLD ), thereby sustaining the "addicted" NF-κB signaling seen in ABC-DLBCL.
Therapeutic Logic: Pecazine specifically targets the proteolytic function, breaking the feed-forward loop of NF-κB activation while leaving the basal scaffolding integrity largely intact.
Mechanism of Action (MOA)
Structural Basis of Inhibition
Pecazine is distinct from peptide-mimetic inhibitors (e.g., Z-VRPR-fmk) which competitively bind the catalytic cysteine (C464). Instead, Pecazine acts allosterically.[4][1][5]
-
Binding Site: Pecazine binds to a hydrophobic pocket located at the interface between the Caspase-like domain and the Ig3 domain of MALT1.
-
Key Residue Interaction: The critical residue governing this pocket is Trp580 (Tryptophan 580). In the active state, MALT1 undergoes dimerization and a structural rearrangement where the
C helix rotates to form a competent catalytic triad. -
The "Locking" Mechanism: Pecazine occupies the Trp580 pocket. Its binding sterically hinders the rotation of the
C helix and prevents the reorganization of the activation loop. This effectively "locks" MALT1 in a monometric, inactive conformation.
Pathway Intervention Diagram
The following diagram illustrates the CBM signaling cascade and the precise node of Pecazine intervention.
Caption: Pecazine selectively blocks the protease arm of MALT1 signaling by stabilizing the inactive conformation, preventing substrate cleavage required for sustained NF-κB activation.
Quantitative Data Summary
The following data summarizes the potency of Pecazine (Mepazine) across biochemical and cellular assays.
| Assay Type | Target / Cell Line | Metric | Value | Reference |
| Biochemical | Recombinant GST-MALT1 (Full Length) | IC50 | 0.83 µM | [Nagel et al., 2012] |
| Biochemical | GST-MALT1 (Caspase-Ig3 Domain) | IC50 | 0.42 µM | [Schlauderer et al., 2013] |
| Cellular | Jurkat T Cells (CYLD Cleavage) | IC50 | ~3.9 µM | [Nagel et al., 2012] |
| Viability | HBL-1 (ABC-DLBCL) | GI50 | ~4.0 µM | [Nagel et al., 2012] |
| Viability | TMD8 (ABC-DLBCL) | GI50 | ~8.0 µM | [Nagel et al., 2012] |
| Viability | OCI-Ly3 (ABC-DLBCL) | GI50 | ~5.0 µM | [Nagel et al., 2012] |
| Control | VL51 (GCB-DLBCL) | GI50 | > 20 µM | [Nagel et al., 2012] |
Note: ABC-DLBCL lines are highly sensitive due to "oncogene addiction" to MALT1, whereas GCB-DLBCL lines (Germinal Center B-cell) are generally resistant.
Experimental Validation Protocols
To validate Pecazine activity in a research setting, the following protocols are the industry standard.
In Vitro MALT1 Protease Assay (Fluorogenic)
This assay measures the direct inhibition of recombinant MALT1 using a specific tetrapeptide substrate.
Reagents:
-
Enzyme: Recombinant GST-MALT1 (Full length or 325-760 fragment).
-
Substrate: Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin). Note: MALT1 cleaves after the second Arginine.[4]
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 10% Glycerol.
Workflow:
-
Preparation: Dilute GST-MALT1 to 10–50 nM in assay buffer.
-
Incubation: Add Pecazine (serial dilutions in DMSO) to the enzyme. Incubate for 30 minutes at 30°C to allow allosteric binding.
-
Initiation: Add Ac-LRSR-AMC substrate (final concentration 50 µM).
-
Readout: Measure fluorescence continuously for 1 hour (Excitation: 360 nm, Emission: 460 nm).
-
Analysis: Calculate the slope of the linear range (RFU/min) relative to DMSO control.
Cellular Target Engagement (Western Blot)
This protocol confirms that Pecazine penetrates the cell and inhibits MALT1 in a physiological context.
Workflow Diagram:
Caption: Workflow for cellular validation. Successful inhibition is marked by the prevention of CYLD/BCL10 cleavage following PMA/Ionomycin stimulation.
Therapeutic Implications & Safety
Repurposing Potential
Pecazine represents a classic case of drug repurposing. While its use as an antipsychotic was limited by side effects (agranulocytosis) and the advent of newer neuroleptics, its profile is acceptable for oncology indications where the risk/benefit ratio differs.
Selectivity Window
-
On-Target: High specificity for MALT1 over other caspases (Caspase-3, -8) and proteases.
-
Off-Target: As a phenothiazine, Pecazine has anticholinergic and anti-dopaminergic activity (D2 receptors). In mouse models of lymphoma, the effective anti-tumor dose often overlaps with doses causing sedation, which is a limiting factor for clinical translation. This has led to the development of "Mepazine analogues" that retain MALT1 binding but lack neuroleptic activity.
References
-
Nagel, D., et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL. Cancer Cell, 22(6), 825–837.
-
Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase.
-
McGuire, S., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis.
-
PubChem Compound Summary. Pecazine (CID 6075).[2] National Center for Biotechnology Information.
-
[6]
-
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pecazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mepazine, (S)- | C19H22N2S | CID 7047380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Repurposing Pecazine: A Technical Guide to RANKL Inhibition and Osteoclast Suppression
Executive Summary: The Repurposing Rationale
Pecazine (also known as Mepazine ) is a phenothiazine derivative historically utilized as an antipsychotic. While its primary modern investigation has focused on inhibiting the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) for lymphoma treatment, recent data has unveiled a critical secondary mechanism: the suppression of RANKL-induced osteoclastogenesis .
This guide details the technical basis for using Pecazine as a chemical probe to inhibit bone resorption. Crucially, research indicates that Pecazine’s anti-osteoclast activity is independent of its MALT1 inhibitory function , instead acting through the Calcium/Calmodulin/NFATc1 signaling axis . This distinction is vital for researchers aiming to decouple immune-mediated bone loss from direct osteoclast progenitor differentiation.
Mechanistic Foundation: The Calcium-NFATc1 Axis[1]
To effectively utilize Pecazine in a research setting, one must understand the specific node it targets within the RANKL signaling cascade. Unlike upstream inhibitors that block the RANK receptor directly, Pecazine acts intracellularly.
The Signaling Pathway
RANKL binding to RANK recruits TRAF6, initiating a cascade that leads to the oscillation of intracellular calcium (
Pecazine's Mode of Action: Pecazine contains a hydrophobic tricyclic ring and a positively charged nitrogen group at physiological pH. This structure mimics other phenothiazine-derived calmodulin antagonists. It inhibits the Calmodulin-dependent activation of NFATc1 , thereby preventing the auto-amplification of NFATc1, the master regulator of osteoclastogenesis.
Pathway Visualization
The following diagram illustrates the specific intervention point of Pecazine within the osteoclast differentiation pathway.
Figure 1: Pecazine intercepts the RANKL pathway by antagonizing Calmodulin, preventing Calcineurin activation and subsequent NFATc1 nuclear translocation.
Experimental Protocol: Validated In Vitro Workflow
This protocol is designed to assess the efficacy of Pecazine in inhibiting osteoclast formation using primary Bone Marrow Macrophages (BMMs).[2] This is a self-validating system; the control group must form large multinucleated cells for the experiment to be valid.
Materials & Reagents
-
Cell Source: C57BL/6 mice (6–8 weeks old).
-
Culture Medium:
-MEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. -
Inducers: Recombinant M-CSF (Macrophage Colony-Stimulating Factor) and RANKL.[3]
-
Compound: Pecazine (Mepazine) Acetate or Hydrochloride.[4]
-
Stock Solution: Dissolve in DMSO to 10 mM. Store at -20°C.
-
Working Concentration:10 µM – 20 µM (Typical IC50 range for osteoclast inhibition).
-
Step-by-Step Methodology
Phase 1: Isolation of BMMs (Day 0-1)
-
Harvest: Isolate tibias and femurs from mice. Flush bone marrow with
-MEM. -
Lysis: Treat with Red Blood Cell Lysis Buffer for 2 mins.
-
Adherence: Plate cells in a Petri dish with
-MEM overnight to remove stromal cells (which adhere). Collect the non-adherent supernatant. -
Expansion: Culture non-adherent cells with M-CSF (30 ng/mL) for 3 days. Adherent cells remaining after this period are BMMs.
Phase 2: Differentiation & Treatment (Day 4-9)
-
Seeding: Detach BMMs and seed into 96-well plates at a density of
cells/well. -
Induction: Replace medium with complete
-MEM containing:-
M-CSF (30 ng/mL) [2]
-
RANKL (50–100 ng/mL)
-
-
Treatment: Add Pecazine at graded concentrations (e.g., 0, 5, 10, 20 µM).
-
Control: DMSO vehicle (0.1% v/v).
-
-
Maintenance: Refresh media and treatments every 2 days.
Phase 3: Readout (Day 9/10)
-
Fixation: Fix cells with 4% paraformaldehyde for 15 mins.
-
Staining: Stain for TRAP (Tartrate-Resistant Acid Phosphatase) using a commercial leukocyte acid phosphatase kit.
-
Quantification: Count TRAP-positive multinucleated cells (nuclei
3).
Experimental Workflow Diagram
Figure 2: The standardized workflow for assessing Pecazine efficacy in BMM-derived osteoclasts.
Data Interpretation & Reference Values
When analyzing results, compare your data against these established benchmarks. Significant deviation suggests assay drift or cell quality issues.
| Parameter | Control (RANKL Only) | Pecazine Treated (13–20 µM) | Interpretation |
| TRAP+ MNCs | High Density (>100/well) | Significantly Reduced (<20/well) | Primary indicator of differentiation blockade. |
| Cell Size | Large, spread morphology | Small, rounded | Indicates failure of cytoskeletal reorganization. |
| Actin Rings | Distinct, peripheral rings | Absent or disrupted | Disruption of bone resorption machinery. |
| NFATc1 Levels | High Nuclear Presence | Cytosolic / Degraded | Confirms mechanism of action (Western Blot/IF). |
| Cytotoxicity | >90% Viability | >85% Viability | Critical Check: Ensure effect is not due to cell death (CCK-8 assay). |
Note on Specificity: Pecazine has been shown to inhibit osteoclastogenesis in both Wild-Type and Malt1-Knockout mice. This confirms that while Pecazine is a MALT1 inhibitor, its bone-sparing effect is off-target relative to MALT1 but on-target relative to the Calcium/NFATc1 pathway.
Translational Context: Pharmacokinetics & Safety
For researchers considering in vivo murine models (e.g., Ovariectomized [OVX] bone loss models), the following parameters are relevant based on lymphoma xenograft studies:
-
In Vivo Dosage: 16 mg/kg (Intraperitoneal) has been used in NOD/scid mice for lymphoma studies without acute lethality.
-
Dosing Frequency: Daily administration.
-
Solubility: Pecazine is hydrophobic. For in vivo use, formulation often requires 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Standard solubility protocol for phenothiazines).
-
Toxicity: Monitor for sedation (phenothiazine class effect) and anticholinergic side effects.
References
-
Meloni, L., Verstrepen, L., Kreike, M., & Beyaert, R. (2018). Mepazine Inhibits RANK-Induced Osteoclastogenesis Independent of Its MALT1 Inhibitory Function. International Journal of Molecular Sciences, 19(12), 3822. [Link] (The primary source establishing the MALT1-independent mechanism of Pecazine in bone.)
-
Nagel, D., Spranger, S., Vincendeau, M., Grau, M., Raffegerst, S., Kloo, B., ... & Krappmann, D. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell, 22(6), 825-837. [Link] (Establishes the chemical biology of Pecazine/Mepazine and in vivo dosing protocols.)
-
Kim, J. H., Kim, N., & Yoon, S. Y. (2020). Regulation of NFATc1 in Osteoclast Differentiation.[1] Journal of Bone Metabolism, 27(4), 233–243. [Link] (Review of the Calcium-NFATc1 signaling pathway targeted by phenothiazines.)
-
Kang, H., & Kim, E. C. (2020). The Role of Ca2+-NFATc1 Signaling and Its Modulation on Osteoclastogenesis. International Journal of Molecular Sciences, 21(10), 3646. [Link] (Contextualizes Calcium signaling modulation as a therapeutic strategy for bone loss.)[1]
Sources
Technical Monograph: Pecazine (Mepazine) as a Targeted MALT1 Inhibitor in NF-κB Signaling
Executive Summary
Pecazine (historically known as Mepazine), a phenothiazine derivative originally developed as an antipsychotic, has been repurposed as a potent, small-molecule inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) . Unlike general NF-κB inhibitors that broadly suppress immune function, Pecazine specifically targets the paracaspase activity of MALT1 within the CBM (CARMA1-BCL10-MALT1) signalosome.
This specificity allows for the selective downregulation of constitutive NF-κB signaling in pathologies driven by chronic B-cell receptor (BCR) activation, most notably Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) . This guide details the molecular mechanism of action, experimental protocols for validation, and the distinct advantages of targeting the MALT1 protease function.
Mechanistic Deep Dive: The CBM-NF-κB Axis
The Target: MALT1 Paracaspase
In the canonical NF-κB pathway, antigen receptor ligation (BCR or TCR) triggers the assembly of the CBM complex. MALT1 acts as a dual-function protein within this complex:
-
Scaffold Function: Recruits TRAF6 to activate the IKK complex (IKKα/β/γ).
-
Protease Function: Cleaves negative regulators of NF-κB (e.g., A20 , RelB , CYLD , and BCL10 itself) to sustain signaling.
Pecazine’s Mode of Action
Pecazine functions as an allosteric inhibitor of the MALT1 protease domain. It does not compete with the ATP-binding site but induces a conformational change that prevents the catalytic cysteine from cleaving its substrates.
-
Primary Effect: Inhibition of MALT1 proteolytic activity.[1][2][3][4][5][6]
-
Downstream Consequence: Stabilization of NF-κB negative regulators (A20, CYLD).
-
Terminal Outcome: Reduced nuclear translocation of p65/c-Rel and induction of apoptosis in "NF-κB addicted" lymphoma cells.
Pathway Visualization
The following diagram illustrates the precise intervention point of Pecazine within the BCR signaling cascade.
Figure 1: Pecazine targets the MALT1 protease function, preventing the cleavage of negative regulators (A20, CYLD) and thereby dampening the NF-κB response.
Experimental Validation Protocols
To rigorously validate Pecazine's effect, one must distinguish between general toxicity and specific MALT1 inhibition. The following protocols are designed to provide self-validating data.
In Vitro MALT1 Fluorogenic Protease Assay
Purpose: To determine the IC50 of Pecazine directly on the enzyme, independent of cellular permeability.
Reagents:
-
Recombinant MALT1 (Full length or Caspase domain).
-
Fluorogenic Substrate: Ac-LRSR-AMC (Leu-Arg-Ser-Arg-AMC).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Na-Citrate (Citrate is critical for MALT1 activation in vitro).
Protocol:
-
Preparation: Dilute Pecazine in DMSO to generate a concentration range (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate 10 nM recombinant MALT1 with Pecazine for 30 minutes at 30°C.
-
Activation: Add Assay Buffer containing 1 M Citrate (kosmotropic activation).
-
Reaction: Add 50 µM Ac-LRSR-AMC substrate.
-
Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 1 hour.
-
Validation: Use Z-VRPR-FMK (irreversible MALT1 inhibitor) as a positive control.
Cellular Target Engagement (BCL10 Cleavage)
Purpose: To prove Pecazine inhibits MALT1 inside the cell. MALT1 cleaves BCL10 at Arg228, generating a faster-migrating fragment on Western Blot. Preventing this cleavage is the hallmark of Pecazine activity.
Cell Line: ABC-DLBCL lines (e.g., HBL-1, TMD8) or PMA/Ionomycin-stimulated Jurkat T-cells.
Workflow Diagram:
Figure 2: Experimental workflow to validate intracellular MALT1 inhibition. The disappearance of the Cleaved BCL10 band confirms Pecazine activity.
Comparative Data Synthesis
Pecazine is often compared to other phenothiazines. However, its specificity profile is superior for research purposes.
Table 1: Comparative Efficacy of Phenothiazines on MALT1 Activity
| Compound | MALT1 IC50 (Cell-free) | ABC-DLBCL Toxicity (EC50) | Mechanism | Specificity Note |
| Pecazine (Mepazine) | 0.83 µM | ~3-5 µM | Allosteric | High. Minimal off-target dopamine antagonism compared to others. |
| Thioridazine | ~3.5 µM | ~5-8 µM | Allosteric | Moderate. High neuroleptic side effects. |
| Promazine | >10 µM | >20 µM | Weak | Low potency against MALT1. |
| Chlorpromazine | Inactive | N/A | N/A | Does not inhibit MALT1. |
Data Source: Aggregated from Nagel et al. (2012) and subsequent structure-activity relationship studies.
Critical Analysis & Troubleshooting
The "Scaffold" Trap
Issue: Researchers often expect Pecazine to block all NF-κB phosphorylation (p-p65). Reality: Because Pecazine inhibits the protease and not the scaffold function, initial IKK phosphorylation may still occur. However, without the protease activity to cleave A20 and CYLD, the signal cannot be sustained. Solution: Measure NF-κB target gene expression (IL-6, IL-10) or late-phase nuclear retention of c-Rel rather than just early phosphorylation events (5-10 mins).
Solubility
Pecazine (Mepazine) acetate or hydrochloride is generally soluble in DMSO. However, ensure the final DMSO concentration in cell culture does not exceed 0.5%, as DMSO alone can impact membrane fluidity and receptor signaling.
References
-
Nagel, D., et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL.[1][4] Cancer Cell, 22(6), 825-837.[1][4][7] [Link]
-
Schlapbach, A., et al. (2015). Structure-guided discovery of MALT1 inhibitors. Nature Communications, 6, 8813. [Link]
-
Mc Guire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation, 11, 124. [Link]
-
Hailfinger, S., et al. (2009). Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 106(47), 19946-19951. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
Technical Guide: In Vitro Effects of Pecazine on Lymphocyte Activation
Executive Summary & Chemical Identity
Pecazine (INN), widely referenced in contemporary immunological literature by its synonym Mepazine , is a phenothiazine derivative historically utilized as a neuroleptic.[1] However, its significance in modern drug development has shifted radically due to the discovery of its potent, specific immunomodulatory capabilities.
Unlike other phenothiazines that broadly impact calmodulin or dopamine receptors, Pecazine acts as a specific, non-competitive allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) . MALT1 is the enzymatic core of the CBM (CARMA1-BCL10-MALT1) signalosome, a critical gatekeeper for lymphocyte activation.[[“]]
This guide details the in vitro application of Pecazine to suppress T-cell and B-cell activation, providing validated protocols for assessing MALT1 protease activity, NF-κB signaling, and lymphocyte proliferation.
Mechanism of Action: The CBM Signalosome
To effectively utilize Pecazine, one must understand its precise molecular target. Lymphocyte activation (via TCR or BCR) triggers the assembly of the CBM complex.
-
The Trigger: Antigen receptor stimulation leads to the phosphorylation of CARMA1 (CARD11).
-
The Assembly: CARMA1 recruits BCL10 and MALT1, forming the filamentous CBM complex.
-
The Enzymatic Switch: MALT1 acts as both a scaffold (recruiting TRAF6) and a paracaspase (protease).
-
The Target: Pecazine binds to the allosteric Trp580 pocket of MALT1.[3] This binding locks the protease in an inactive conformation, preventing the cleavage of negative regulators (like A20, CYLD, and RelB) and blocking the canonical NF-κB pathway.
Visualization: The Pecazine Blockade
The following diagram illustrates the T-Cell Receptor (TCR) signaling cascade and the specific point of Pecazine intervention.
Caption: Pecazine allosterically binds MALT1, preventing the cleavage of inhibitory substrates (A20, CYLD) and effectively severing the link between antigen recognition and NF-κB-driven proliferation.
Experimental Framework & Protocols
Reagent Preparation
-
Compound: Pecazine (Mepazine) Acetate or Hydrochloride.
-
Solubility: Soluble in DMSO (up to 100 mM).
-
Storage: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration:
-
Biochemical Assays: 0.1 – 10 µM.
-
Cellular Assays: 5 – 20 µM (IC50 typically ~5-10 µM in whole-cell contexts due to permeability).
-
Protocol A: MALT1 Protease Activity Assay (Jurkat T-Cells)
This is the gold-standard assay to verify specific on-target engagement.
Objective: Measure the cleavage of MALT1 substrates (CYLD or BCL10) in the presence of Pecazine.
-
Cell Culture: Maintain Jurkat T-cells in RPMI-1640 + 10% FBS.
-
Pre-treatment:
-
Seed 2 x 10⁶ cells/mL in 6-well plates.
-
Treat with Pecazine (5, 10, 20 µM) or DMSO vehicle for 90 minutes at 37°C.
-
-
Stimulation:
-
Stimulate cells with PMA (20 ng/mL) and Ionomycin (1 µM) for 30-60 minutes .
-
Note: PMA/Iono bypasses the TCR to maximally activate PKC/MALT1.
-
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Readout (Western Blot):
-
Probe for Full-length CYLD (110 kDa) vs. Cleaved CYLD (fragment) .
-
Probe for BCL10 . MALT1 cleavage of BCL10 results in a faster-migrating species.
-
Result: Pecazine treatment should dose-dependently preserve the full-length bands and reduce the appearance of cleavage fragments.
-
Protocol B: Primary T-Cell Proliferation & Cytokine Release
Objective: Assess functional immunosuppression in primary human lymphocytes.
-
Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells (CD3+) if necessary using magnetic beads.
-
Labeling (Optional): Label cells with CFSE (5 µM) to track cell division generations.
-
Plating: Seed 1 x 10⁵ cells/well in a 96-well U-bottom plate.
-
Inhibition: Add Pecazine serial dilutions (e.g., 1.25, 2.5, 5, 10, 20 µM). Incubate for 1 hour.
-
Activation:
-
Incubation:
-
Analysis:
-
ELISA: Measure IL-2 levels. Pecazine should suppress IL-2 secretion.
-
Flow Cytometry: Assess CFSE dilution or Ki-67 expression.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for validating Pecazine efficacy, distinguishing between early signaling events (cleavage) and late functional outcomes (proliferation).
Data Synthesis & Expected Results
The following table summarizes key quantitative metrics derived from pivotal studies (e.g., Nagel et al.) regarding Pecazine (Mepazine) efficacy.
| Parameter | Assay Type | Target/Context | Typical IC50 / Effect |
| Enzymatic Inhibition | In vitro Kinase Assay | GST-MALT1 (Full Length) | 0.83 µM [1] |
| Enzymatic Inhibition | In vitro Kinase Assay | GST-MALT1 (Catalytic Domain) | 0.42 µM [1] |
| Substrate Cleavage | Western Blot (Jurkat) | CYLD / BCL10 Cleavage | Inhibition visible at 5-10 µM |
| Cytokine Release | ELISA (Primary T-cells) | IL-2 Secretion | IC50 ~2-5 µM |
| Cell Viability | CTG / MTT | ABC-DLBCL (MALT1-dependent) | IC50 ~8-12 µM (Selective toxicity) |
| Cell Viability | CTG / MTT | GCB-DLBCL (MALT1-independent) | > 20 µM (No effect/Control) |
Key Interpretation:
-
Selectivity Window: Note the differential toxicity between ABC-DLBCL (sensitive) and GCB-DLBCL (resistant). This confirms that Pecazine's effect is mechanism-based (MALT1 dependency) rather than general chemical toxicity.
-
Concentration Gap: The cellular IC50 (5-10 µM) is higher than the biochemical IC50 (~0.8 µM) due to cell membrane permeability and intracellular competition.
Troubleshooting & Validation
To ensure "Trustworthiness" in your data, you must control for off-target effects.
-
Toxicity Control: Always run a viability assay (e.g., LDH release or Annexin V) alongside your activation assay. If Pecazine kills resting T-cells at the same rate as activated ones, the effect is toxic, not immunomodulatory.
-
Specificity Control: Use a MALT1-independent cell line (e.g., GCB-DLBCL lines like OCI-Ly1 or BJAB). Pecazine should not affect the growth of these cells at therapeutic concentrations (<15 µM).
-
Rescue Experiment: While difficult with small molecules, overexpression of a constitutively active NF-κB mutant can theoretically rescue the phenotype, proving the mechanism lies upstream in the CBM complex.
References
-
Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell.
-
Schlauderer, F., et al. (2013). "Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase." Angewandte Chemie.
-
McGuire, V.A., et al. (2014). "Mepazine acts as a non-competitive inhibitor of MALT1 protease activity." Biochemical Journal.
-
PubChem Compound Summary. "Pecazine (Mepazine)." [7]
Sources
- 1. Pecazine - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mepazine, (S)- | C19H22N2S | CID 7047380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Chemical Architecture and Synthetic Pathways of Pecazine (Mepazine)
Executive Summary
Pecazine (also known as Mepazine) represents a pivotal structural motif in the phenothiazine class.[1] Historically utilized as a neuroleptic for its D2 dopamine receptor antagonism, it was withdrawn from clinical use due to agranulocytosis risks. However, Pecazine has recently re-emerged in high-impact oncology research as a potent, first-in-class allosteric inhibitor of the MALT1 paracaspase, a key driver in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL).
This technical guide provides a rigorous examination of Pecazine’s chemical architecture. We move beyond standard textbook descriptions to analyze the causality behind its synthesis, the stability of its piperidine side chain, and the molecular mechanics driving its modern repurposing.
Part 1: Chemical Identity & Physicochemical Profile[2]
Pecazine is distinct among phenothiazines due to its (1-methylpiperidin-3-yl)methyl side chain. Unlike the linear aliphatic chains of chlorpromazine or the piperazine rings of fluphenazine, the Pecazine side chain introduces a specific steric bulk and chirality (at the piperidine C3 position) that influences both its metabolic stability and binding affinity.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | 10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | N10-substituted phenothiazine core.[1][2] |
| CAS (Base) | 60-89-9 | Often exists as a viscous oil or low-melting solid. |
| CAS (HCl) | 2975-36-2 | Stable crystalline solid used in research. |
| Formula | C₁₉H₂₂N₂S | MW: 310.46 g/mol (Base); 346.92 g/mol (HCl). |
| Melting Point | 180–181 °C (HCl salt) | Base form melts ~45 °C; highly sensitive to purity. |
| Solubility | DMSO (>50 mg/mL), Ethanol | Hydrophobic core limits aqueous solubility of the base. |
| pKa | ~9.2 (Piperidine Nitrogen) | Protonation occurs primarily at the piperidine N, not the phenothiazine N. |
| Appearance | White to off-white powder (HCl) | Oxidizes to pink/red upon air/light exposure (sulfoxide formation). |
Part 2: Synthetic Strategy & Retrosynthesis
To synthesize Pecazine with high purity, one must control the regioselectivity of the alkylation at the phenothiazine N10 position. The retrosynthetic disconnection reveals two primary fragments: the tricyclic phenothiazine core and the electrophilic piperidine side chain.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic breakdown of Pecazine showing the convergence of the phenothiazine core and the piperidine side chain.
Part 3: Detailed Synthetic Protocols
The synthesis is bifurcated into the preparation of the alkylating agent and the final coupling.
Phase 1: Synthesis of the Alkylating Agent
Target: 3-(Chloromethyl)-1-methylpiperidine (The "Pecazine Side Chain")
This fragment is not always commercially available in bulk and must often be synthesized from nicotinic acid derivatives.
-
Quaternization: Reaction with methyl iodide (MeI) yields the pyridinium salt.
-
Reduction: Catalytic hydrogenation (H₂/PtO₂ or NaBH₄) reduces the pyridine ring to a piperidine ring. Critical Step: This creates the chiral center at C3 (racemic mixture).
-
Chlorination: The hydroxymethyl group is converted to a chloromethyl group using Thionyl Chloride (SOCl₂).
Protocol 1.1: Chlorination of 3-Hydroxymethyl-1-methylpiperidine
-
Reagents: 3-Hydroxymethyl-1-methylpiperidine (1.0 eq), Thionyl Chloride (1.5 eq), Chloroform (Solvent).
-
Procedure:
-
Dissolve the piperidine alcohol in dry chloroform under N₂ atmosphere.
-
Cool to 0°C. Add SOCl₂ dropwise to prevent thermal runaway.
-
Reflux for 3 hours. The evolution of SO₂ and HCl gas indicates reaction progress.
-
Evaporate solvent in vacuo. The residue is the hydrochloride salt of the alkylating agent.
-
Validation: Check melting point (approx 69-70°C for the HCl salt) or use immediately.
-
Phase 2: N-Alkylation of Phenothiazine
Target: Pecazine (Base)
The phenothiazine nitrogen is non-basic (lone pair involved in aromaticity) but acidic (pKa ~23). Therefore, a strong base is required to generate the anion for Sɴ2 attack.
Protocol 2.1: Modern NaH/DMF Coupling
-
Reagents: Phenothiazine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), 3-(Chloromethyl)-1-methylpiperidine (1.1 eq), DMF (anhydrous).
-
Procedure:
-
Activation: In a flame-dried flask, suspend NaH in anhydrous DMF under Argon.
-
Deprotonation: Add Phenothiazine portion-wise at 0°C. Stir at room temperature for 1 hour. Observation: The solution will turn dark (often reddish-brown) as the phenothiazinyl anion forms.
-
Alkylation: Add the piperidine alkylating agent (dissolved in minimal DMF) dropwise.
-
Heating: Heat to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Quench with ice water. Extract with Ethyl Acetate or DCM. Wash organic layer with brine.
-
Purification: The crude oil is purified via column chromatography (Silica gel) or crystallized as the hydrochloride salt by adding ethanolic HCl.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step reaction workflow for the synthesis of Pecazine HCl.
Part 4: Analytical Characterization
Validating the structure requires confirming the tricyclic core and the integrity of the side chain.
Proton NMR (¹H NMR) - 400 MHz, CDCl₃
-
Aromatic Region (6.8 – 7.2 ppm): Multiplets corresponding to the 8 protons of the phenothiazine rings. Characteristic "butterfly" folding of the core often broadens these signals.
-
Side Chain N-CH₂ (3.6 – 3.8 ppm): Doublet or multiplet for the methylene bridge connecting the N10 to the piperidine.
-
Piperidine Ring (1.5 – 3.0 ppm): Complex multiplets due to the cyclic nature and the C3 chiral center.
-
N-Methyl (2.2 – 2.3 ppm): Sharp singlet (3H).[5] Diagnostic Peak: Loss of this peak indicates N-demethylation (a common impurity).
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 311.15 m/z.
-
Fragmentation: Major fragment at m/z 198 (Phenothiazine core) indicating cleavage of the N-C side chain bond.
Part 5: Modern Application – MALT1 Inhibition
While withdrawn as an antipsychotic, Pecazine is a critical reference compound in oncology. It acts as an allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).
Mechanism: Unlike active-site inhibitors, Pecazine binds to a hydrophobic allosteric pocket, displacing Tryptophan 580 (Trp580). This locks the protease in an inactive conformation, preventing the cleavage of substrates like BCL10 and RelB, thereby blocking the NF-κB signaling pathway essential for lymphoma cell survival.
Figure 3: Allosteric mechanism of action of Pecazine on the MALT1 protease.
References
-
Schuler, W. A., & Nieschulz, O. (1953). Chemische Konstitution und pharmakologische Wirkung von Phenothiazin-Derivaten (Chemical constitution and pharmacological effect of phenothiazine derivatives).
-
Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell.
-
PubChem Compound Summary. (2024). Pecazine (CID 6075). National Center for Biotechnology Information.
-
McGuire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation.
-
ChemicalBook. (2024). Mepazine Hydrochloride Properties and Melting Point Data.[6][7][]
Sources
- 1. chemeo.com [chemeo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Mepazine [drugfuture.com]
- 7. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
Pecazine (Mepazine): A Precision Probe for MALT1-Dependent Immunomodulation
Executive Summary & Tool Profile
Pecazine (often cited in contemporary immunological literature as Mepazine ) is a phenothiazine derivative that has transcended its historical use as an antipsychotic to become a critical chemical probe in immunology. Unlike its structural relatives that primarily target dopamine receptors, Pecazine acts as a potent, selective, and reversible allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) .
For the immunologist, Pecazine is the tool of choice for dissecting the non-canonical protease functions of the CBM (CARD11-BCL10-MALT1) signalosome. It allows for the precise uncoupling of MALT1’s scaffolding function from its enzymatic (paracaspase) activity, a distinction critical for studying NF-κB signaling in lymphocytes.
Chemical & Pharmacological Profile
| Property | Specification |
| Common Name | Pecazine (INN); Mepazine |
| Target | MALT1 Paracaspase (Allosteric Site) |
| Mechanism | Stabilizes MALT1 in an inactive conformation; prevents substrate cleavage.[1] |
| IC50 | ~0.83 µM (Full-length MALT1); ~0.42 µM (Catalytic domain) |
| Selectivity | High selectivity for MALT1 over other caspases (e.g., Caspase-3/8). |
| Solubility | Soluble in DMSO (>10 mM); Low aqueous solubility. |
| Key Sensitivity | Photosensitive (Protect from light during storage and incubation). |
Mechanism of Action: The CBM Signalosome
To use Pecazine effectively, one must understand its intervention point. T-cell receptor (TCR) and B-cell receptor (BCR) stimulation leads to the assembly of the CBM complex. Within this complex, MALT1 acts as a scaffold to recruit TRAF6 (leading to IKK activation) and as a protease.
Pecazine specifically inhibits the protease activity.[2][3] It binds to an allosteric pocket formed by the paracaspase and Ig3 domains, locking MALT1 in an auto-inhibited state. This prevents the cleavage of negative regulators (like A20 and CYLD) and positive regulators (like BCL10), thereby dampening the NF-κB response without abolishing the scaffolding function entirely.
Visualization: The MALT1 Signaling Cascade
The following diagram illustrates the specific node where Pecazine intervenes in T-cell signaling.
Caption: Pecazine selectively blocks the paracaspase activity of MALT1 within the CBM complex, preventing the cleavage of regulatory substrates while leaving the scaffolding function largely intact.
Experimental Applications
Pecazine is not a broad-spectrum immunosuppressant; it is a precision probe. Its utility is best realized in three specific research contexts:
A. Oncology: ABC-DLBCL Addiction Studies
Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) is characterized by chronic active BCR signaling and "addiction" to MALT1 activity.
-
Application: Use Pecazine to differentiate ABC-DLBCL (sensitive) from GCB-DLBCL (insensitive) cell lines.
-
Readout: Apoptosis induction and downregulation of NF-κB target genes (e.g., IL6, IL10).
B. Autoimmunity: Modulating T-Cell Thresholds
In models like Experimental Autoimmune Encephalomyelitis (EAE), Pecazine attenuates disease by dampening the production of inflammatory cytokines (IL-17, IFN-γ) by Th1 and Th17 cells.
-
Insight: Unlike total MALT1 knockouts, Pecazine treatment often preserves Regulatory T cell (Treg) numbers, though it may alter their functional state (inducing "fragility" in tumor environments).[4][5]
C. Immunotherapy: Treg Reprogramming
Recent studies suggest Pecazine can destabilize Tregs in the tumor microenvironment (TME), causing them to lose their suppressive capacity and secrete IFN-γ. This makes Pecazine a high-value candidate for combination studies with anti-PD-1 checkpoint inhibitors.
Validated Protocol: MALT1 Protease Activity Assay
To validate Pecazine activity in your specific model, you cannot rely solely on proliferation assays. You must demonstrate the inhibition of substrate cleavage. The following is a self-validating fluorometric workflow.
Materials
-
Cell Line: Jurkat T-cells or ABC-DLBCL line (e.g., OCI-Ly3).
-
Stimulant: PMA (200 ng/mL) + Ionomycin (1 µM).
-
Substrate: Ac-LRSR-AMC (Fluorogenic MALT1 substrate).[2]
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 2 mM DTT (Add DTT fresh). Do not add broad-spectrum protease inhibitors that might target cysteine proteases.
Step-by-Step Workflow
-
Preparation: Seed cells at
cells/mL. -
Pre-incubation: Treat cells with Pecazine (titrate 1 µM – 20 µM) or DMSO control for 1 hour.
-
Critical: Keep tubes wrapped in foil; Pecazine degrades under ambient light.
-
-
Stimulation: Add PMA/Ionomycin and incubate for 30–60 minutes at 37°C.
-
Lysis: Pellet cells, wash with cold PBS, and resuspend in Lysis Buffer. Incubate on ice for 20 mins. Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Cleavage Reaction:
-
Transfer 50 µL of supernatant to a black 96-well plate.
-
Add 50 µL of Assay Buffer containing 20 µM Ac-LRSR-AMC.
-
-
Kinetics: Measure fluorescence (Ex 360nm / Em 460nm) every 5 minutes for 1 hour.
-
Analysis: Calculate the slope (RFU/min) of the linear phase.
Workflow Diagram
Caption: Step-by-step fluorometric assay to quantify MALT1 inhibition by Pecazine.
Data Summary & Benchmarks
When characterizing Pecazine in your study, compare your results against these established benchmarks.
| Parameter | Value / Observation | Reference |
| Primary Target | MALT1 (Paracaspase domain) | Nagel et al., 2012 |
| In Vitro Potency | IC50: 0.83 µM (Recombinant MALT1) | Nagel et al., 2012 |
| Cellular Potency | IC50: ~5-10 µM (Inhibition of IL-2 in Jurkat) | Schlauderer et al., 2013 |
| Substrates Inhibited | BCL10, A20, CYLD, RelB | Nagel et al., 2012 |
| Toxicity Control | Toxic to ABC-DLBCL; Non-toxic to GCB-DLBCL | Nagel et al., 2012 |
| In Vivo Dosage | ~8-16 mg/kg (Mice, IP) | Mc Guire et al., 2014 |
Troubleshooting & "Gotchas"
-
Light Sensitivity: Inconsistent IC50 values often result from leaving Pecazine aliquots on the bench. Use amber tubes.
-
Serum Binding: Pecazine has high protein binding. In high-serum media (20% FBS), the effective concentration drops. Aim for 5-10% FBS during the assay window.
-
Washout: The inhibition is reversible.[6] If you wash the cells extensively after pre-incubation, the inhibitory effect will diminish rapidly.
References
-
Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[7] Cancer Cell, 22(6), 825-837.[7]
-
Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase. Angewandte Chemie International Edition, 52(39), 10384-10387.
-
Mc Guire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation, 11, 124.
-
Di Pilato, M., et al. (2019). Targeting the CBM complex causes Treg fragility and potentiates cancer immunotherapy. Nature, 570(7759), 112-116.
Sources
- 1. Pecazine | C19H22N2S | CID 6075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Handling of Pecazine Hydrochloride Stock Solutions
[1]
Introduction & Research Context
Pecazine hydrochloride (also known as Mepazine HCl) is a phenothiazine derivative historically utilized as an antipsychotic but currently valued in research for its potential as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor and its immunomodulatory properties.[1]
While phenothiazines are chemically versatile, they possess a "fragile" tricyclic scaffold that is highly susceptible to photo-oxidation. A standardized preparation protocol is not merely a suggestion but a requirement to prevent the formation of sulfoxides and free radicals that can confound experimental data. This guide provides a robust methodology for preparing stock solutions that maintain biological activity over time.
Physicochemical Profile
Before handling, verify the specific batch data.[2][3][4] Phenothiazine salts are often hygroscopic, meaning the actual molecular weight (MW) may vary based on water content (hydrates).
| Parameter | Data | Notes |
| Compound Name | Pecazine Hydrochloride | Synonyms: Mepazine HCl, Pacatal |
| CAS Number | 2975-36-2 | Note: Free base is 60-89-9 |
| Molecular Weight | ~346.92 g/mol | CRITICAL: Check label.[1][3][4][5][6][7] Hydrates vary MW. |
| Solubility (Water) | Soluble (>10 mM) | pH dependent; acidic pH maintains solubility. |
| Solubility (DMSO) | Soluble (~20-50 mg/mL) | Preferred for frozen library stocks. |
| Solubility (Ethanol) | Soluble | Volatility makes it poor for long-term storage. |
| Appearance | White to off-white powder | Pink/Red indicates oxidation (Discard). |
Critical Handling Factors (The "Why" Behind the Protocol)
The Oxidation Trap
The phenothiazine ring system is electron-rich and prone to oxidation. Upon exposure to atmospheric oxygen or UV light, Pecazine degrades into sulfoxides and colored semiquinone free radicals.
-
Visual Indicator: A solution that turns pink, violet, or brown has degraded.
-
Prevention: Minimize headspace in vials and use inert gas (Nitrogen/Argon) if available.
Photolability
Direct light accelerates the decomposition of Pecazine.
-
Protocol Requirement: All manipulations must occur under low light or in amber vessels. Tubes must be wrapped in aluminum foil if amber plastic is unavailable.
Hygroscopicity
The hydrochloride salt attracts atmospheric moisture.
-
Impact: Weighing errors. If the powder clumps, the mass-to-mole calculation will be inaccurate.
-
Mitigation: Equilibrate the vial to room temperature before opening to prevent condensation.
Experimental Protocols
Protocol A: DMSO Stock Solution (Recommended for Long-Term Storage)
Target Concentration: 10 mM or 50 mM Application: Cell culture spikes, biochemical assays (diluted >1000x).
-
Calculation:
Example: To make 5 mL of a 10 mM stock (MW = 346.92): -
Weighing:
-
Dim the lab lights.
-
Weigh the calculated amount of Pecazine HCl into a sterile, amber glass vial or amber microcentrifuge tube.
-
Note: Do not use polystyrene tubes for long-term DMSO storage; use Polypropylene (PP) or Glass.
-
-
Dissolution:
-
Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously for 30–60 seconds.
-
Sonication: If particles persist, sonicate in a water bath for 2 minutes (keep temperature <30°C).
-
-
Aliquoting & Storage:
-
Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Protocol B: Aqueous Stock Solution (Immediate Use)
Target Concentration: 1–5 mM Application: Animal injections, acute tissue bath studies.
-
Solvent Preparation:
-
Use PBS (Phosphate Buffered Saline) or ultrapure water.
-
Degassing (Optional but Recommended): Bubble Nitrogen gas through the water for 5 minutes to remove dissolved oxygen.
-
-
Dissolution:
-
Add solvent to the weighed powder.
-
Vortex until clear.
-
Self-Validation Check: The solution must be colorless. If it turns pink immediately, the water may be contaminated with oxidants or the powder is degraded.
-
-
Filtration (Sterilization):
-
Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile amber tube.
-
Avoid Nylon filters as they can sometimes bind drug compounds.
-
-
Usage:
-
Use within 24 hours. Keep on ice and protected from light.
-
Visualization of Workflows
Preparation Workflow
The following diagram illustrates the decision matrix for solvent selection and the critical control points for stability.
Figure 1: Decision tree for Pecazine HCl stock preparation emphasizing solvent choice based on experimental timeline.
Degradation Logic (Self-Validation)
How to visually validate if your stock solution is compromised.
Figure 2: Visual validation logic. Any color shift from colorless indicates oxidative degradation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6075, Pecazine. PubChem. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Pecazine - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
using Pecazine to study T-cell receptor signaling
Targeting the CBM Complex: Application of Pecazine (Mepazine) in Dissecting TCR-Mediated NF- B Activation
Executive Summary
This application note details the use of Pecazine (commonly referred to in immunological literature as Mepazine ) as a chemical probe to study T-Cell Receptor (TCR) signaling. While historically known as a phenothiazine antipsychotic, Pecazine has been repurposed as a potent, reversible, and selective allosteric inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase activity.
Unlike genetic knockouts which abolish both the scaffold and enzymatic functions of MALT1, Pecazine allows researchers to specifically decouple MALT1’s protease activity from its scaffolding role. This distinction is critical for dissecting the fine regulation of the NF-
Mechanistic Background: The MALT1 Protease Checkpoint
To use Pecazine effectively, one must understand its specific target engagement within the CBM (CARMA1-BCL10-MALT1) complex.
The Dual Function of MALT1
Upon TCR stimulation, the CBM complex forms, acting as a gatekeeper for downstream signaling.[1] MALT1 possesses two distinct functions:
-
Scaffold Function: Recruits TRAF6 to facilitate polyubiquitination of NEMO (IKK
), triggering the canonical NF- B pathway. -
Protease (Paracaspase) Function: Cleaves negative regulators (e.g., A20, CYLD, RelB) and positive regulators (e.g., BCL10, HOIL-1) to stabilize the immune synapse and sustain NF-
B signaling.
Pecazine specifically inhibits the Protease function by binding to an allosteric pocket on MALT1, keeping it in an inactive conformation. It does not disrupt the CBM complex assembly or the initial TRAF6 recruitment (scaffold function).
Signaling Pathway Visualization
Figure 1: TCR Signaling Cascade.[2][3] Pecazine selectively blocks the protease activity of MALT1 without disrupting the upstream CBM assembly or the parallel scaffold-dependent TRAF6 recruitment.
Experimental Design & Considerations
Comparison of MALT1 Inhibitors
Why choose Pecazine over other tools?
| Feature | Pecazine (Mepazine) | Z-VRPR-FMK | MI-2 | Genetic Knockout |
| Mechanism | Allosteric, Reversible | Active Site, Irreversible | Active Site, Irreversible | Total Loss (Scaffold + Enzyme) |
| Selectivity | High (MALT1 specific) | Moderate (Peptide mimic) | High | Absolute |
| Cell Permeability | High (Lipophilic) | Low (Requires high conc.) | High | N/A |
| Primary Use | Kinetic studies, reversible inhibition | Structural confirmation | Covalent binding studies | Long-term phenotype |
Concentration & Solubility
-
Solubility: Pecazine is hydrophobic. Dissolve in DMSO to create a stock solution (e.g., 50 mM).
-
Working Concentration:
-
Cell-free assays (Recombinant MALT1): IC50
0.83 M.[4][5] -
Cellular assays (Jurkat/Primary T-cells):5 – 20
M is the standard effective range. -
Toxicity: Concentrations >30
M may induce non-specific toxicity or off-target effects in certain cell lines. Always perform a viability control (e.g., CellTiter-Glo).
-
Detailed Protocols
Protocol A: Preparation and Treatment of T-Cells
Objective: To treat Jurkat T-cells or primary human CD4+ T-cells with Pecazine prior to TCR stimulation.
Materials:
-
Jurkat E6.1 cells or purified primary CD4+ T-cells.[3]
-
RPMI 1640 medium (supplemented with 10% FBS).
-
Pecazine (Mepazine) Acetate or Hydrochloride.[6]
-
Stimulants: PMA (Phorbol 12-myristate 13-acetate) + Ionomycin OR Anti-CD3 (Clone OKT3) + Anti-CD28.
Step-by-Step:
-
Cell Seeding: Resuspend cells at
cells/mL in fresh RPMI. Aliquot 1 mL per well in a 12-well plate. -
Inhibitor Pre-incubation (Critical):
-
Add Pecazine to experimental wells (Target: 10
M and 20 M ). -
Add DMSO vehicle to control wells (Final DMSO concentration < 0.2%).
-
Incubate at 37°C, 5% CO
for 90 minutes . -
Note: Pecazine requires time to permeate and induce the allosteric conformational change.
-
-
Stimulation:
-
Add PMA (final 50 ng/mL) and Ionomycin (final 1
M). -
Alternative: Add Anti-CD3 (1
g/mL) and Anti-CD28 (1 g/mL).
-
-
Time Course: Incubate for specific time points:
Protocol B: MALT1 Protease Activity Assay (Western Blot Readout)
Objective: To verify Pecazine efficacy by monitoring the cleavage of the MALT1 substrate BCL10 or CYLD .
Workflow Visualization:
Figure 2: Experimental workflow for assessing MALT1 protease inhibition.
Step-by-Step:
-
Harvest: After 45-60 minutes of stimulation (from Protocol A), transfer cells to tubes on ice.
-
Wash: Centrifuge (300 x g, 5 min, 4°C) and wash once with ice-cold PBS.
-
Lysis: Resuspend pellet in RIPA Buffer supplemented with protease inhibitors (e.g., Aprotinin, Leupeptin).
-
Crucial: Do NOT use broad-spectrum cysteine protease inhibitors (like E-64) if you plan to measure enzymatic activity in a lysate-based fluorometric assay, though for Western Blot of already cleaved substrates, standard inhibitors are acceptable.
-
-
Blotting: Run 20-30
g of protein on an SDS-PAGE gel. -
Detection:
-
BCL10: Look for the appearance of a lower molecular weight band (cleaved fragment) in stimulated/vehicle cells. Result: Pecazine-treated cells should show reduced or absent cleavage bands , maintaining the full-length BCL10 band.
-
CYLD: Similarly, monitor for the disappearance of full-length CYLD or appearance of fragments.
-
Protocol C: Functional Readout (IL-2 ELISA)
Objective: Determine the downstream physiological consequence of MALT1 inhibition.
-
Treat cells as in Protocol A (with 10-20
M Pecazine). -
Stimulate with PMA/Ionomycin for 20-24 hours .
-
Harvest supernatant.
-
Analyze IL-2 concentration using a standard sandwich ELISA kit.
-
Expected Result: Pecazine should significantly reduce IL-2 secretion compared to Vehicle+Stimulated control, as IL-2 transcription is heavily dependent on the c-Rel subunit of NF-
B, which requires MALT1 protease activity for full activation.
Troubleshooting & Controls (Self-Validating System)
To ensure your data is trustworthy (E-E-A-T principle), every experiment must include these internal controls:
| Issue | Potential Cause | Control / Solution |
| No Inhibition Observed | Insufficient pre-incubation time. | Extend pre-incubation to 2 hours. Ensure Pecazine stock is fresh (protect from light). |
| High Cell Death | Off-target toxicity of Phenothiazines. | Run an MTT or CellTiter-Glo assay alongside. If viability < 80%, reduce dose to 5-10 |
| Lack of Cleavage Bands | Stimulation failed or timepoint missed. | Positive Control: Check p-ERK (MAPK pathway) to prove cells were stimulated successfully. Cleavage usually peaks at 45-60 min. |
| Inconsistent Results | Serum binding. | Pecazine is lipophilic. If using high serum (20%), increase concentration slightly or switch to 5% serum during the short stimulation window. |
References
-
Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[4] Cancer Cell, 22(6), 825-837.[4]
-
Source:
- Relevance: The seminal paper identifying Mepazine (Pecazine) as a MALT1 inhibitor.
-
-
Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase.
-
Source:
-
Relevance: Defines the allosteric mechanism of action and structural binding.[7]
-
-
McAllister-Lucas, L. M., et al. (2011). Protease activity of MALT1 is required for NF-
B signaling and lymphoma growth. Nature Chemical Biology, 7, 363–370.-
Source:
-
Relevance: Establishes the biological necessity of MALT1 protease activity in TCR signaling.[8]
-
-
Bornancin, F., et al. (2015). Deficiency of MALT1 paracaspase activity results in unbalanced regulatory T-cell homeostasis and autoimmune disease.
-
Source:
- Relevance: Contrasts scaffold vs. protease functions, validating the need for chemical probes like Pecazine.
-
Sources
- 1. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pecazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. ascopubs.org [ascopubs.org]
- 8. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Pecazine in Osteoclast Differentiation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Novel Role for Pecazine in Bone Biology
Pecazine, a phenothiazine derivative historically utilized as a neuroleptic agent, is gaining renewed scientific interest for its off-target activities.[1] Initially developed as a dopamine D2 receptor antagonist for psychiatric conditions, recent preclinical studies have illuminated its potential in immunology and oncology.[1][2] Notably, Pecazine has been identified as a selective inhibitor of MALT1 protease and has also been observed to suppress RANKL-induced osteoclastogenesis.[1][3] This latter finding opens up an exciting, underexplored avenue for Pecazine in the field of bone biology and the study of diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.[3]
Osteoclasts, the primary bone-resorbing cells, are critical for skeletal modeling and remodeling.[4] Their differentiation from hematopoietic precursors is a tightly regulated process, primarily driven by Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[5] Dysregulation of this process, leading to an overabundance of active osteoclasts, is a hallmark of many bone pathologies.
This document serves as a comprehensive guide for researchers interested in exploring the application of Pecazine in osteoclast differentiation assays. We will delve into the scientific rationale, provide detailed, validated protocols for in vitro studies, and discuss the interpretation of potential outcomes. A key finding from recent research is that Pecazine inhibits RANKL-induced osteoclast formation through a mechanism independent of its MALT1 inhibitory function, suggesting a novel pathway of action in bone cells.[3]
Scientific Rationale and Mechanistic Considerations
The differentiation of osteoclasts is orchestrated by a complex signaling cascade initiated by the binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells.[6] This interaction recruits TNF receptor-associated factors (TRAFs), particularly TRAF6, which in turn activates downstream pathways including nuclear factor-κB (NF-κB) and activator protein 1 (AP-1).[7] These transcription factors are essential for the expression of osteoclast-specific genes.
While Pecazine is a known MALT1 inhibitor, studies have shown that MALT1 is not essential for RANKL-induced osteoclastogenesis.[3] This crucial finding points towards a MALT1-independent mechanism for Pecazine's effects on these cells. As a phenothiazine, Pecazine's primary mode of action in the central nervous system is the blockade of dopamine D2 receptors.[1][8] Interestingly, dopamine receptors are also expressed in bone marrow, and dopamine signaling has been implicated in the regulation of bone metabolism.[9] This raises the intriguing possibility that Pecazine's influence on osteoclasts could be mediated through the modulation of dopamine or other neurotransmitter receptor signaling pathways present in bone cells.
The following diagram illustrates the canonical RANKL signaling pathway leading to osteoclast differentiation, providing a framework for understanding potential points of intervention by Pecazine.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Frontiers | Antipsychotic-induced bone loss: the role of dopamine, serotonin and adrenergic receptor signalling [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Pecazine Off-Target Effects in MALT1 Inhibition Assays
Welcome to the technical support guide for researchers utilizing Pecazine (also known as Mepazine) in Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) inhibition assays. Pecazine has been identified as a potent, non-competitive inhibitor of MALT1 protease activity, making it a valuable tool for studying NF-κB signaling, particularly in contexts like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2][3] However, its chemical structure as a phenothiazine derivative predestines it for significant off-target activities that can confound experimental results.[4][5]
This guide is designed to provide you with the expertise and field-proven insights required to navigate these challenges. We will delve into the causality behind Pecazine's polypharmacology, offer robust troubleshooting strategies, and provide self-validating protocols to ensure the scientific integrity of your findings.
Understanding the Core Biology: MALT1 Signaling and Pecazine's Dual Nature
MALT1 is a unique paracaspase that functions as a critical mediator in the NF-κB signaling pathway downstream of the CBM (CARMA1-BCL10-MALT1) complex.[6] Upon antigen receptor stimulation, MALT1's protease function is activated, leading to the cleavage of substrates like RelB, BCL10, and Regnase-1, which ultimately promotes lymphocyte activation and survival.[1][7] Pecazine directly inhibits this proteolytic activity.[1]
However, Pecazine's identity as a phenothiazine—a class of drugs historically used as neuroleptics—means it interacts with a variety of G-protein coupled receptors (GPCRs) in the central nervous system and periphery.[4][5] This pharmacological history is the primary source of its off-target effects in cancer and immunology research.
Caption: Polypharmacology of Pecazine, illustrating its on-target and major off-target interactions.
Q3: How can I definitively prove that the cellular phenotype I'm observing is due to MALT1 inhibition specifically?
-
Causality & Validation Logic: To claim a MALT1-specific effect, you must demonstrate direct target engagement and show that the phenotype is absent when MALT1 is not present or not inhibited by other means.
Caption: A logical workflow for validating MALT1-specific effects of Pecazine.
-
Recommended Validation Workflow:
-
Confirm Target Engagement: Directly measure the cleavage of a known MALT1 substrate (e.g., RelB) by Western Blot. In MALT1-active cells, you should see a cleaved form of the protein. Treatment with an effective dose of Pecazine should reduce or eliminate this cleaved band. This is your most direct proof of on-target activity.
-
Orthogonal Inhibition: As mentioned, treat your cells with a structurally dissimilar MALT1 inhibitor. Concordant results between two different inhibitors strongly support a MALT1-mediated phenotype.
-
Genetic Knockout/Knockdown: The gold standard. The phenotype you observe with Pecazine in wild-type cells should be phenocopied in MALT1 knockout (KO) or knockdown (KD) cells without any drug treatment. Furthermore, adding Pecazine to these KO/KD cells should produce no additional effect on your endpoint of interest.
-
Quantitative Data Summary
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| Pecazine (Mepazine) | GST-MALT1 (full length) | Biochemical | 0.83 µM | [1][3] |
| Pecazine (Mepazine) | GST-MALT1 (325-760) | Biochemical | 0.42 µM | [1][3] |
| Pecazine (Mepazine) | Dopamine D2/D3 Receptors | Receptor Binding | High Affinity (Antagonist) | [4][8] |
| Pecazine (Mepazine) | Histamine H1 Receptor | Receptor Binding | High Affinity (Antagonist) | [9][8] |
| Pecazine (Mepazine) | Serotonin 5-HT2 Receptors | Receptor Binding | Affinity (Antagonist) | [10][9] |
| Pecazine (Mepazine) | Muscarinic Receptors | Functional | Anticholinergic Effects | [5][9] |
Note: Specific Kᵢ or IC₅₀ values for off-targets are not always readily available in the context of MALT1 research, but the classification as a phenothiazine implies potent interactions.
Experimental Protocol: Validating MALT1 Target Engagement via Western Blot
This protocol describes how to measure the cleavage of the MALT1 substrate RelB to confirm that Pecazine is engaging its target in a cellular context.
Objective: To determine if Pecazine treatment reduces MALT1-mediated cleavage of RelB in a relevant cell line (e.g., OCI-Ly10, HBL-1).
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly10)
-
Complete RPMI-1640 media
-
Pecazine (Mepazine)
-
DMSO (vehicle control)
-
Optional: PMA and Ionomycin for stimulating MALT1 activity
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-RelB (detects full-length and cleaved N-terminal fragment), Anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate ABC-DLBCL cells at a density of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of Pecazine in complete media. Include a DMSO-only vehicle control. A typical concentration range to test would be 0.5 µM to 20 µM.
-
Optional Stimulation: For cell lines with low basal MALT1 activity, you can stimulate with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours to induce MALT1 cleavage.
-
Incubate cells with Pecazine or vehicle for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer containing inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-RelB antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for a loading control like GAPDH.
-
-
Data Interpretation:
-
Expected Result: In the vehicle-treated control lane, you should observe a band for full-length RelB and a smaller band corresponding to the cleaved N-terminal fragment. In the Pecazine-treated lanes, the intensity of the cleaved RelB fragment should decrease in a dose-dependent manner, while the full-length band may increase. This result confirms that Pecazine is inhibiting MALT1 protease activity in your cells.
-
References
- Nagel, D., et al. (2012). Mepazine, an Apoptosis Enhancer, is a Potent and Selective MALT1 Inhibitor. Provided by Google Search Results.
- MedchemExpress.com. MALT1 | Inhibitors. Provided by Google Search Results.
- Selleck Chem. Mepazine hydrochloride | ≥99%(HPLC). Provided by Google Search Results.
- Nagel, D., et al. (2012).
- Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell.
- Patsnap Synapse. (2024). What is the mechanism of Periciazine? Provided by Google Search Results.
-
StatPearls - NCBI Bookshelf. (2023). Phenothiazine. Provided by Google Search Results. [Link]
- U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA warns about serious heart problems with high doses of the allergy medicine diphenhydramine (Benadryl).
-
Wikipedia. Pecazine. Provided by Google Search Results. [Link]
-
Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation. [Link]
- Hail, N., et al. (2010). MALT1-independent cell death induced by phenothiazines in lymphoma cells. Apoptosis.
- Blood - ASH Publications. (2019). Mapping MALT1 Signaling Connectivity Unveils Novel B-Cell Feedback Mechanisms Directing Assembly of Potent Anti-Lymphoma Regimens. Provided by Google Search Results.
- Promega Corporation. Dual-Glo Luciferase Assay System. Provided by Google Search Results.
-
Jaworski, M., & Thome, M. (2016). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences. [Link]
- LiverTox - NCBI Bookshelf. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). Provided by Google Search Results.
- MedchemExpress.com. Mepazine (Pecazine) | Apoptosis Inducer. Provided by Google Search Results.
- Blood - ASH Publications. (2019). Mapping MALT1 signaling connectivity unveils novel B-cell feedback mechanisms directing assembly of potent antilymphoma regimens. Provided by Google Search Results.
- StatPearls - NCBI Bookshelf. (2023). Prochlorperazine. Provided by Google Search Results.
- Taylor & Francis Online. Serotonin antagonists – Knowledge and References. Provided by Google Search Results.
- Blood - ASH Publications. (2023). MALT1 Protease Inhibition Overcomes BTK Inhibitor Resistance and Shows Synergistic Activity with Venetoclax in Models of B Cell Lymphoma and Leukemia. Provided by Google Search Results.
- Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
- PubMed. (1987). Adverse neuropsychiatric effects of dopamine antagonist medications. Misdiagnosis in the medical setting. Provided by Google Search Results.
- Healthline. (2023). Anticholinergics: List, Side Effects, Uses, Warnings, and More. Provided by Google Search Results.
- PubMed. (2016). H3 histamine receptor antagonist pitolisant reverses some subchronic disturbances induced by olanzapine in mice. Provided by Google Search Results.
- PubMed Central. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Provided by Google Search Results.
- Lecturio. (2023). H2 Receptor Antagonists and Proton Pump Inhibitors | Pharmacology. YouTube.
- Cleveland Clinic. (2023). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Provided by Google Search Results.
- PubChem - NIH. Periciazine. Provided by Google Search Results.
- Medical News Today. (2023). Anticholinergic drugs: Uses and side effects. Provided by Google Search Results.
- Charles River Laboratories. (2024). Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube.
- StatPearls - NCBI Bookshelf. (2024). H2 Blockers. Provided by Google Search Results.
- Patsnap Synapse. (2024).
- Cell Signaling Technology. MALT1 Antibody #2494. Provided by Google Search Results.
- PubMed. (2023). Effects of antipsychotic and anticholinergic medications on cognition in chronic patients with schizophrenia. Provided by Google Search Results.
- The Journal of Experimental Medicine. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. Provided by Google Search Results.
- Taylor & Francis. Serotonin antagonists – Knowledge and References. Provided by Google Search Results.
- PubMed. (1973). Phenothiazine effects on psychological and psychophysiological dysfunction in chronic schizophrenics. Provided by Google Search Results.
- StatPearls - NCBI Bookshelf. (2023). Anticholinergic Medications. Provided by Google Search Results.
- ResearchGate. (2019). MALT1 proteolytic activity controls cell proliferation and viability. Provided by Google Search Results.
- Annals of Palliative Medicine. (2012). Dopamine receptor antagonists. Provided by Google Search Results.
- PubMed. (1988).
- Pixorize. (2022).
- Drug Central. pecazine. Provided by Google Search Results.
- PubMed. (1998). Olanzapine: a serotonin-dopamine-receptor antagonist for antipsychotic therapy. Provided by Google Search Results.
- PubMed. (2015). Administration of serotonin inhibitor p-Chlorophenylalanine induces pessimistic-like judgement bias in sheep. Provided by Google Search Results.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pecazine - Wikipedia [en.wikipedia.org]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pecazine [drugcentral.org]
- 9. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]
- 10. What is the mechanism of Periciazine? [synapse.patsnap.com]
Technical Support Center: Optimizing Pecazine Solubility for In Vitro Applications
Ticket ID: PEC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting Solubility, Stability, and Precipitation of Pecazine (Mepazine)
Introduction: The "Hidden" Variable in Your Assay
Welcome to the Technical Support Center. You are likely here because your Pecazine (also known as Mepazine) treatment is behaving inconsistently. Perhaps you see fine particulates in your cell culture wells, or your dose-response curves are flattening unexpectedly.
The Core Problem: Pecazine is a phenothiazine derivative . While pharmacologically potent (e.g., as a MALT1 inhibitor), it presents a classic "grease ball" chemistry profile. With a LogP of ~5.3–5.6 and a pKa of ~9.2 [1, 2], it is highly lipophilic and basic. It loves organic solvents and acidic environments but hates the neutral pH (7.4) of cell culture media.
This guide moves beyond generic advice to provide a self-validating system for handling Pecazine without compromising your biological data.
Part 1: The Basics (FAQ)
Q1: What is the absolute best solvent for a Master Stock?
Answer: DMSO (Dimethyl Sulfoxide). Do not attempt to make a master stock in water, PBS, or ethanol alone.
-
Solubility Limit: Up to 100 mg/mL (322 mM) in pure DMSO [3].[1]
-
Why: The high dielectric constant of DMSO overcomes the lattice energy of the Pecazine crystal, which water cannot do for this lipophilic base.
Q2: Why does my solution precipitate when I add it to the media?
Answer: You are experiencing "Solvent Shock" (The Crash-Out Effect). Pecazine has a pKa of ~9.2. At pH 7.4 (media), the equilibrium shifts toward the non-ionized (neutral) form, which is hydrophobic. When you pipette a high-concentration DMSO stock directly into aqueous media, the DMSO rapidly diffuses away, leaving the hydrophobic Pecazine molecules to aggregate and precipitate instantly.
Q3: My stock solution turned pink/brown. Is it still good?
Answer: No. Discard it. Phenothiazines are tricyclic systems prone to photo-oxidation . A color change indicates the formation of sulfoxides or free radical species [4].
-
Prevention: Always store stocks in amber glass vials or wrap tubes in aluminum foil. Handle under low light if possible.
Part 2: Advanced Troubleshooting & Protocols
Critical Data: Physicochemical Profile
| Property | Value | Implication for In Vitro Work |
| LogP | 5.29 – 5.6 [1, 5] | Highly Lipophilic. Will bind to plasticware and serum proteins. |
| pKa | ~9.2 [1] | Ionized (Soluble) at pH < 6.0. Insoluble at pH 7.4. |
| MW | 310.5 g/mol | Conversion: 1 mg/mL ≈ 3.22 mM. |
| Stability | Photosensitive | Must protect from light. Oxidation = Toxicity. |
Protocol A: The "Anti-Crash" Serial Dilution (Standard)
Use this for standard cell viability or signaling assays where final concentrations are < 10 µM.
The Logic: Never jump from 100% DMSO to 0.1% DMSO in one step. The concentration gradient is too steep.
-
Master Stock: Dissolve Pecazine in anhydrous DMSO to 50 mM . Store at -20°C in aliquots (protect from light).
-
Intermediate Dilution (The Buffer Step):
-
Prepare a "working stock" at 100x your final concentration using culture media (or PBS).
-
Crucial Step: Add the DMSO stock dropwise to the media while vortexing rapidly. Do not add media to the DMSO.
-
Visual Check: Hold the tube up to a light. If it looks milky or opalescent, you have precipitation. Sonicate for 5 minutes.
-
-
Final Treatment: Add the 100x working stock to your cell wells (1:100 dilution).
-
Final DMSO: 1% (Ensure your vehicle control matches this).
-
Protocol B: The Co-Solvent System (High Concentration)
Use this if you need concentrations > 20 µM or if Protocol A fails.
This method uses PEG300 and Tween-80 to create "molecular cages" that shield the hydrophobic Pecazine from water molecules.
Reagent List:
Step-by-Step Formulation: To make 1 mL of a stable Working Solution (e.g., for animal dosing or high-dose cell treatment):
-
10% DMSO Stock (containing Pecazine)[1]
-
40% PEG300 (Add to DMSO, vortex until clear)
-
5% Tween-80 (Add, vortex thoroughly)
-
45% Saline (Add last, warm to 37°C if needed) [3]
Validation: This mixture stabilizes the non-ionized form of Pecazine at neutral pH.
Part 3: Visualization of Workflows
Diagram 1: Solubilization Decision Tree
Caption: Logic flow for determining the correct solvent system based on Pecazine form and assay requirements.
Diagram 2: The "Anti-Crash" Dilution Workflow
Caption: Step-by-step serial dilution protocol to prevent Pecazine precipitation in cell culture media.
Part 4: References & Validation
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6075, Pecazine. Retrieved from [Link].
-
Nagel, D. et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for Diffuse Large B-Cell Lymphoma. Cancer Cell.[1]
-
Validation: Establishes Mepazine (Pecazine) as a biological tool and highlights the need for precise formulation in lymphoma studies.
-
-
-
Validation: Source of the specific PEG300/Tween-80 co-solvent protocol and DMSO solubility limits.
-
-
Sorg, O. et al. (1992). Proposed mechanisms of the phototoxicity of phenothiazine derivatives. Dermatology.
-
Validation: Mechanistic basis for the light-sensitivity warning and oxidation risks.
-
-
DrugBank Online. Mepazine: Accession Number DB00678. Retrieved from [Link].
-
Validation: Confirms physicochemical properties and historical usage data.
-
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Pecazine (Mepazine) vs. Next-Gen MALT1 Inhibitors in ABC-DLBCL
Topic: Pecazine vs. Other MALT1 Inhibitors in ABC-DLBCL Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target.[1][2][3][4][5][6][7][8][9] While Pecazine (Mepazine) —a phenothiazine antipsychotic repurposed as a MALT1 inhibitor—served as a foundational proof-of-concept molecule, the field has evolved toward rationally designed, high-potency allosteric inhibitors like Safimaltib (JNJ-67856633) and MLT-748 .
This guide provides a rigorous, data-driven comparison of Pecazine against these alternatives, evaluating biochemical potency, mechanism of action, and suitability for preclinical validation.
The Mechanistic Imperative: Why MALT1?
To understand the utility of Pecazine, one must first grasp the "addiction" of ABC-DLBCL to the CBM complex (CARD11-BCL10-MALT1). Unlike the GCB subtype, ABC-DLBCL relies on chronic B-Cell Receptor (BCR) signaling.
-
Scaffold Function: MALT1 recruits TRAF6, driving NF-κB activation.[6]
-
Protease Function (The Target): MALT1 acts as a paracaspase, cleaving negative regulators (A20, CYLD, RelB) and stabilizing the CBM complex by cleaving BCL10.
-
Therapeutic Logic: Inhibiting MALT1 protease activity breaks this feed-forward loop, forcing the cell into apoptosis.
CBM Signaling & Inhibitor Interaction Map
The following diagram illustrates the precise intervention points of Pecazine and its competitors within the NF-κB signaling cascade.
Figure 1: The CBM Signalosome.[1] MALT1 inhibitors prevent the cleavage of A20 and BCL10, restoring negative regulation and dampening NF-κB signaling.
Comparative Profile: Pecazine vs. The Field
As an application scientist, you must choose the right tool for the assay. Pecazine is accessible and cell-permeable but lacks the nanomolar potency of newer clinical candidates.
Table 1: Biochemical and Cellular Performance Matrix
| Feature | Pecazine (Mepazine) | Safimaltib (JNJ-67856633) | MLT-748 | MI-2 |
| Class | Phenothiazine (Repurposed) | Rationally Designed Small Molecule | Rationally Designed Small Molecule | Irreversible Inhibitor |
| Mechanism | Allosteric, Reversible | Allosteric, Reversible | Allosteric (Trp580 pocket) | Active Site / Covalent |
| MALT1 IC50 (Biochem) | 0.83 µM (Full Length) | ~10-20 nM | 5 nM | 5.84 µM (In vitro)* |
| Cellular GI50 (ABC-DLBCL) | ~2–5 µM | < 100 nM | < 50 nM | ~0.2 µM (Accumulates) |
| Selectivity | High (vs. Caspases) | Very High | Very High | Moderate |
| Clinical Status | Preclinical / Research Tool | Phase 1 (NCT03900598) | Preclinical | Preclinical |
| Key Limitation | Moderate potency; off-target neurological effects (anticholinergic) | Proprietary availability | Proprietary availability | Chemical reactivity |
> Note on MI-2: While MI-2 has a higher biochemical IC50, it accumulates intracellularly, leading to a lower effective GI50 in cell culture than predicted by cell-free assays.
Critical Analysis
-
Pecazine: Best used as a reference compound or positive control in academic settings due to its commercial availability and well-characterized mechanism. It binds a distinct allosteric pocket, inducing a conformational change that prevents substrate entry.
-
Safimaltib/MLT-748: These represent the "gold standard" for drug development pipelines. Their nanomolar potency makes them suitable for in vivo efficacy studies where Pecazine might require toxic dosing levels to achieve complete MALT1 suppression.
Experimental Validation Protocols
To validate the efficacy of Pecazine or compare it against a novel inhibitor, you must establish a self-validating workflow. Do not rely solely on viability assays (CTGs), as they can be confounded by general toxicity. You must prove Target Engagement .
Protocol A: The Definitive Target Engagement Assay (BCL10 Cleavage)
Rationale: MALT1 cleaves BCL10 at Arg228. Detecting the disappearance of the cleavage fragment (BCL10Δ5) is the most direct evidence of MALT1 inhibition in cells.
Materials:
-
Cell Line: OCI-Ly3 or OCI-Ly10 (ABC-DLBCL models with constitutively active MALT1).[2][4]
-
Inhibitor: Pecazine (dissolved in DMSO).
-
Stimulation: PMA (20 ng/mL) + Ionomycin (1 µM) (Optional, to maximize signal).
Step-by-Step Workflow:
-
Seeding: Seed OCI-Ly3 cells at
cells/mL in 6-well plates. -
Treatment: Treat with Pecazine (0, 1, 5, 10 µM) for 6 hours .
-
Control: Include a DMSO-only control and a Z-VRPR-FMK (50 µM) positive control.
-
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors (critical to prevent post-lysis degradation) and phosphatase inhibitors.
-
Western Blot:
-
Load 30 µg protein/lane.
-
Primary Antibody: Anti-BCL10 (Santa Cruz or Cell Signaling).
-
Observation: Look for the doublet . The upper band is full-length BCL10. The lower, faster-migrating band is the cleaved form.
-
-
Result Interpretation: Effective MALT1 inhibition by Pecazine will result in the disappearance of the lower band and accumulation of the upper band compared to the DMSO control.
Protocol B: Fluorogenic MALT1 Protease Assay (Biochemical)
Rationale: To determine IC50 values accurately in a cell-free system.
Materials:
-
Enzyme: Recombinant Human MALT1 (Full length or Caspase-like domain).
-
Substrate: Ac-L-R-S-R-AMC (Fluorogenic peptide).
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate is a kosmotrope required to activate recombinant MALT1 in vitro).
Method:
-
Preparation: Mix MALT1 enzyme (10-50 nM final) with Pecazine (serial dilutions) in the assay buffer.
-
Incubation: Incubate for 30 minutes at 30°C to allow allosteric equilibration.
-
Start Reaction: Add Ac-L-R-S-R-AMC (50 µM final).
-
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.
-
Analysis: Plot the slope (RFU/min) vs. inhibitor concentration to calculate IC50.
Strategic Evaluation Workflow
When screening new compounds against Pecazine, follow this logic flow to distinguish genuine MALT1 inhibitors from non-specific toxic agents.
Figure 2: Validation Logic. A true MALT1 inhibitor must show biochemical potency, specific substrate rescue in cells, and selective toxicity toward ABC-DLBCL (e.g., OCI-Ly3) over GCB-DLBCL (e.g., OCI-Ly1).
References
-
Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[6] Cancer Cell, 22(6), 825-837.
-
Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[3][4][6][9] Cancer Cell, 22(6), 812-824.
-
Soutoglou, E., et al. (2021). Therapeutic targeting of MALT1 in hematological malignancies: A patent review (2010-present). Expert Opinion on Therapeutic Patents.
-
Hooten, J. G., et al. (2020). Development of a quantitative cell-based target engagement assay for MALT1 protease activity. JCI Insight, 5(20), e141607.
-
Demeyer, A., et al. (2021). MALT1 inhibitors: A review of the patent literature. Pharmaceutical Patent Analyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pecazine (Mepazine): Specificity Profiling of a Phenothiazine MALT1 Inhibitor
Executive Summary: The Phenothiazine Renaissance
Pecazine (chemically synonymous with Mepazine ) represents a pivotal "first-generation" small molecule inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). While originally developed as a neuroleptic, its repurposing as a MALT1 inhibitor highlighted a novel allosteric mechanism of action.
This guide evaluates Pecazine’s utility as a chemical probe, contrasting its allosteric specificity against its pharmacological promiscuity (off-target CNS effects). We provide a rigorous framework for researchers to benchmark Pecazine against active-site inhibitors (MI-2) and peptide-based controls (Z-VRPR-FMK).
Mechanistic Profiling: Allostery vs. Active Site
To evaluate specificity, one must first understand where Pecazine binds compared to its alternatives. MALT1 is a paracaspase with a caspase-like domain that cleaves substrates (e.g., BCL10, RelB, A20) to sustain NF-κB signaling in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma).
-
Pecazine (Allosteric): Binds to a hydrophobic pocket formed by the reorganization of the activation loop and the αC-helix (specifically interacting with Trp580). This stabilizes MALT1 in an inactive conformation.
-
MI-2 (Active Site): Acts as a suicide substrate, covalently modifying the catalytic cysteine (Cys464).
-
Z-VRPR-FMK (Peptide): Mimics the substrate, occupying the catalytic pocket competitively.
Visualization: MALT1 Signaling & Inhibition Nodes
The following diagram maps the CBM signalosome and the distinct intervention points of Pecazine versus competitors.
Figure 1: Mechanistic divergence. Pecazine targets the allosteric regulatory pocket, whereas MI-2 targets the catalytic cysteine.
Comparative Analysis: The Specificity Matrix
Pecazine is often criticized for its moderate potency and CNS side effects. The table below objectively benchmarks it against the standard tool compounds.
| Feature | Pecazine (Mepazine) | MI-2 | Z-VRPR-FMK | MLT-748 (Next Gen) |
| Mechanism | Allosteric (Reversible) | Active Site (Irreversible) | Active Site (Peptide) | Allosteric (Reversible) |
| Binding Site | Trp580 Pocket | Cys464 (Catalytic) | Substrate Pocket | Trp580 Pocket |
| MALT1 IC50 | ~0.83 µM (Full Length) | ~5.8 µM | ~0.05 µM | ~0.005 µM (5 nM) |
| Selectivity | High for MALT1 vs Caspases | Moderate (Reactive warhead) | Low (Hits other proteases) | Very High |
| Off-Targets | DRD2 (Dopamine Receptors) | General thiol reactivity | Caspase-3/8 | Minimal |
| Cellular Potency | Moderate (10-20 µM) | High (Accumulates) | Poor Permeability | High |
| Stereochemistry | (S)-enantiomer > (R) | Achiral | Chiral Peptide | Achiral |
The Specificity Paradox
While Pecazine is highly specific for MALT1 within the protease family (it does not inhibit Caspase-3 or Caspase-8), it lacks specificity outside the protease family.
-
The Flaw: As a phenothiazine, Pecazine crosses the blood-brain barrier and antagonizes Dopamine D2 receptors (Ki in nanomolar range).
-
The Fix (Experimental): When using Pecazine as a probe, researchers must use the (S)-enantiomer , which shows ~10-fold higher potency for MALT1 than the (R)-enantiomer, maximizing the therapeutic window against off-target CNS effects.
Experimental Protocols: Validating Specificity
To confirm Pecazine's activity is due to MALT1 inhibition and not general toxicity or off-target effects, you must employ a self-validating workflow.
Protocol A: In Vitro MALT1 Protease Activity (FRET Assay)
This assay isolates the enzymatic activity, removing cellular variables.
Reagents:
-
Recombinant MALT1 (Full length or Caspase-like domain).
-
Substrate: Ac-LVSR-AMC (Fluorogenic).
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Na-Citrate (Citrate is critical for inducing the active conformation in vitro).
Workflow:
-
Preparation: Dilute Pecazine (DMSO stock) into assay buffer. Prepare a serial dilution (0.1 µM to 100 µM).
-
Incubation: Incubate MALT1 (20-50 nM final) with Pecazine for 30 minutes at 30°C. Note: Pre-incubation is vital for allosteric inhibitors to induce conformational change.
-
Initiation: Add Ac-LVSR-AMC (50 µM final).
-
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 1 hour.
-
Validation: Calculate the slope (RFU/min) during the linear phase. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Cellular Target Engagement (IL-2 Secretion)
MALT1 activity is required for T-cell activation (IL-2 production). This assay confirms the drug works in a living system.
Workflow:
-
Cell Line: Jurkat T-cells.[1]
-
Treatment: Pre-treat cells with Pecazine (5, 10, 20 µM) for 1 hour.
-
Stimulation: Stimulate with PMA (20 ng/mL) + Ionomycin (1 µM) for 6-24 hours.
-
Readout: Collect supernatant. Quantify IL-2 using ELISA.
-
Specificity Control: Run a parallel arm with Z-VAD-FMK (Pan-caspase inhibitor). Pecazine should inhibit IL-2; Z-VAD-FMK should not (as MALT1 is not a caspase).
Decision Workflow: When to Use Pecazine?
Use the following logic flow to determine if Pecazine is the right tool for your study.
Figure 2: Selection logic. Pecazine is uniquely suited for CNS-lymphoma models due to BBB penetration, despite lower potency.
References
-
Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell.
-
Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase. Angewandte Chemie International Edition.
-
Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[2] Cancer Cell.
-
McGuire, S., et al. (2014). Monitoring MALT1 Protease Activity using a FRET-based assay. Journal of Visualized Experiments (JoVE).[3]
Sources
Comparative Analysis of Pecazine (Mepazine) as a MALT1 Inhibitor Across Immune Subsets
Core Directive & Executive Summary
Pecazine (historically known as Mepazine ) is a phenothiazine derivative originally developed as an antipsychotic. In the context of modern immunology and drug development, it has been repurposed as a potent, selective, allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) .
Unlike general immunosuppressants (e.g., corticosteroids) that broadly dampen immune responses, Pecazine exhibits a "precision" mechanism. It targets the paracaspase activity of MALT1 within the CBM (CARMA1-BCL10-MALT1) complex. This results in a unique differential effect:
-
In Effector T cells (Teffs): It suppresses proliferation and pro-inflammatory cytokine release (IL-2, IL-17).[1]
-
In Regulatory T cells (Tregs): It destabilizes their suppressive identity, reprogramming them into "fragile," interferon-gamma (IFN-
) producing cells, particularly in the tumor microenvironment (TME). -
In B cells: It selectively induces apoptosis in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma) by blocking chronic NF-
B signaling.[2] -
In Myeloid Cells: It inhibits ITAM-driven activation (e.g., via Fc receptors) while sparing TLR-driven (LPS) responses.[1]
Mechanistic Foundation: The MALT1 Paracaspase Node
To understand Pecazine's differential effects, one must visualize the signaling architecture. MALT1 acts as both a scaffold and a protease.[1][2][3][4] Pecazine specifically inhibits the protease function.[5]
Signaling Pathway Diagram
Figure 1: Pecazine inhibits the protease activity of MALT1.[3][4][5][6][7][8] Normally, MALT1 cleaves negative regulators (A20, CYLD) to sustain NF-
Comparative Analysis of Immune Subsets
Pecazine's utility lies in its selectivity.[2][8] The following data synthesis compares its impact across critical immune cell types.
Table 1: Differential Effects on Immune Subsets [1]
| Cell Subset | Stimulus / Context | Effect of Pecazine (Mepazine) | Mechanism of Action |
| ABC-DLBCL (B Cells) | Chronic BCR signaling | Apoptosis & Growth Arrest | Blocks constitutive cleavage of A20/BCL10; prevents c-Rel nuclear translocation. |
| GCB-DLBCL (B Cells) | Tonic BCR signaling | No Effect | GCB subtype does not rely on MALT1 protease activity for survival. |
| Regulatory T Cells (Tregs) | Tumor Microenvironment | Reprogramming ("Fragility") | Loss of MALT1 activity disrupts FoxP3 stability; induces IFN- |
| Effector T Cells (Th1/Th17) | Antigen/TCR stimulation | Suppression | Reduces IL-2 and IL-17 production; prevents full T-cell activation. |
| Macrophages | Fc | Cytokine Suppression | Blocks ITAM-driven NF- |
| Macrophages | LPS (TLR4) | No Effect | TLR4 signaling utilizes MyD88/TRIF, bypassing the CBM-MALT1 axis. |
Deep Dive: Tregs vs. Effector T Cells
A critical distinction for drug development is that Pecazine does not deplete Tregs systemically in healthy organisms (unlike genetic MALT1 knockouts which suffer from autoimmunity). Instead, it functionally alters them.
-
Experiment: In syngeneic tumor models (e.g., MC38), Pecazine treatment results in tumor-infiltrating Tregs losing their suppressive capacity and producing IFN-
. -
Causality: MALT1 protease activity is required to repress Ifng gene expression in Tregs. Pecazine lifts this repression.
Product Comparison: Pecazine vs. MI-2
Researchers often choose between Pecazine and MI-2. While MI-2 is an active-site inhibitor, Pecazine acts allosterically.[8]
Table 2: Technical Comparison of MALT1 Inhibitors
| Feature | Pecazine (Mepazine) | MI-2 | Implications for Research |
| Binding Mode | Allosteric (Reversible) | Active Site (Irreversible) | Pecazine allows for washout studies; MI-2 permanently inactivates the enzyme. |
| Selectivity | High (Phenothiazine scaffold) | Moderate (Chloromethyl ketone) | MI-2 is a reactive electrophile with higher potential for off-target cysteine reactivity. |
| Kinetics | Non-competitive | Competitive | Pecazine efficacy is less dependent on substrate concentration. |
| In Vivo Utility | High (Good bioavailability) | Low (Poor stability/toxicity) | Pecazine is preferred for animal models (EAE, Xenografts). MI-2 is primarily an in vitro tool. |
| IC50 (Cell-free) | ~0.83 | ~5.84 | Pecazine is generally more potent in functional assays. |
Validated Experimental Protocols
To ensure reproducibility, use the following protocols. These are designed to validate MALT1 inhibition specifically.
Protocol A: MALT1 Protease Activity Assay (Western Blot)
Objective: Confirm Pecazine inhibition by monitoring the cleavage of the MALT1 substrate CYLD or BCL10 .[4][6]
-
Cell Preparation: Use Jurkat T cells (
cells/mL). -
Pre-incubation: Treat cells with Pecazine (10 - 20
M) or DMSO vehicle for 1 hour . -
Stimulation: Stimulate with PMA (20 ng/mL) and Ionomycin (1
M) for 30-60 minutes .-
Note: PMA/Ionomycin bypasses the receptor but strongly engages the CBM complex.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors (excluding MALT1 inhibitors).
-
Detection: Perform Western Blot.
-
Primary Target: Full-length CYLD (110 kDa) vs. Cleaved CYLD fragment (~85 kDa).
-
Result: Pecazine samples should show a reduction or absence of the cleaved fragment compared to DMSO controls.
-
Protocol B: Treg Fragility Assay (Flow Cytometry)
Objective: Assess the reprogramming of Tregs from suppressive to pro-inflammatory.[3][7]
Figure 2: Workflow for assessing Treg fragility. Successful Pecazine treatment will result in a population of FoxP3+ cells that co-express IFN-
References
-
Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell.
-
Di Pilato, M., et al. (2019). Targeting the CBM complex causes Treg cells to prime tumours for immune checkpoint therapy. Nature.
-
McGuire, V. A., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation.
-
Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell.
-
Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase. Angewandte Chemie.
Sources
- 1. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mepazine Inhibits RANK-Induced Osteoclastogenesis Independent of Its MALT1 Inhibitory Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
